

An In-depth Technical Guide to Pyrazin-2-ylhydrazine

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Compound of Interest

Compound Name: 2-Hydrazinyl-3-methylpyrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyrazin-2-ylhydrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies, alongside insights into its biological activities.

Chemical Identity and Structure

IUPAC Name: pyrazin-2-ylhydrazine^[1]

Synonyms: 2-Hydrazinopyrazine, Pyrazinylhydrazine

Molecular Structure:

The structure of pyrazin-2-ylhydrazine consists of a pyrazine ring substituted with a hydrazine group at the C2 position.

Chemical Formula: C₄H₆N₄

SMILES: C1=CN=C(C=N1)NN

Physicochemical Properties

A summary of the key physicochemical properties of pyrazin-2-ylhydrazine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods. The negative XLogP3 value indicates the hydrophilic nature of the compound[1][2].

Table 1: Physicochemical Properties of Pyrazin-2-ylhydrazine

Property	Value	Source
Molecular Weight	110.12 g/mol	[1]
XLogP3	-0.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	1	
Topological Polar Surface Area	63.8 Å ²	[1]
Exact Mass	110.059246208 Da	[1]
Monoisotopic Mass	110.059246208 Da	[1]
Heavy Atom Count	8	
Formal Charge	0	
Complexity	119	
Isotope Atom Count	0	
Defined Atom Stereocenter Count	0	
Undefined Atom Stereocenter Count	0	
Defined Bond Stereocenter Count	0	
Undefined Bond Stereocenter Count	0	
Covalently-Bonded Unit Count	1	
Compound Is Canonicalized	Yes	

Experimental Protocols

Synthesis of Pyrazin-2-ylhydrazine

A common and effective method for the synthesis of pyrazin-2-ylhydrazine is the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported synthesis of pyrazin-2-hydrazine[3].

- Materials:
 - 2-Chloropyrazine
 - 35% aqueous hydrazine hydrate
- Procedure:
 - To a reaction vessel containing 35% aqueous hydrazine hydrate (25.8 g, 97.8 mmol), slowly add 2-chloropyrazine (2.0 g, 17.5 mmol) dropwise.
 - Strictly control the rate of addition to maintain the reaction temperature between 63-65°C.
 - After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature.
 - Stir the reaction mixture overnight.
 - Cool the mixture to room temperature.
 - Remove the solvent by distillation under reduced pressure to yield the crude product.
- Purification:
 - The crude product can be further purified by recrystallization or column chromatography.
- Characterization:

- The final product, pyrazin-2-ylhydrazine, is obtained as a yellow powder[3].
- Mass Spectrometry (ESI): Calculated for $C_4H_6N_4$ [M]: 110.1; Found: 111.4 [M+H]⁺[3].
- ¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J=1.6 Hz, 1H), 8.00 (dd, J=3.2, 1.6 Hz, 1H), 7.73 (d, J=3.2 Hz, 1H)[3].

Analytical Methodologies

The analysis of pyrazin-2-ylhydrazine and related hydrazine compounds often requires specific analytical techniques due to their polarity and potential instability.

High-Performance Liquid Chromatography (HPLC):

A general approach for the analysis of hydrazine compounds by HPLC involves derivatization to enhance detectability and chromatographic retention on reverse-phase columns[4][5].

- Derivatization Agent: Aldehydes such as p-tolualdehyde or salicylaldehyde can be used to form stable hydrazones that can be readily analyzed by HPLC with UV or mass spectrometric detection[6].
- General HPLC Conditions:
 - Column: A C18 reversed-phase column is typically suitable for the separation of the derivatized products.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
 - Detection: UV detection at a wavelength corresponding to the maximum absorbance of the hydrazone derivative, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for the structural confirmation of pyrazin-2-ylhydrazine. The characteristic chemical shifts and coupling constants of the pyrazine ring protons provide

definitive structural information. The reported ^1H NMR data in CD_3OD shows three distinct signals for the aromatic protons[3].

Biological Activity and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[7][8]. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many biological targets[9].

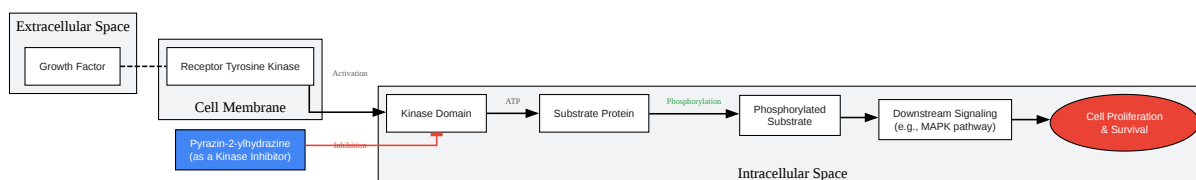
Antimicrobial Activity:

Many pyrazine-containing compounds have demonstrated significant antimicrobial properties. While the exact mechanism for pyrazin-2-ylhydrazine is not extensively detailed, related pyrazine derivatives are known to interfere with essential cellular processes in microorganisms.

Anticancer Activity and Kinase Inhibition:

A prominent mechanism of action for several pyrazine-containing anticancer drugs is the inhibition of protein kinases. The pyrazine moiety can act as a bioisostere for other aromatic rings and its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

Below is a generalized diagram illustrating the role of a pyrazine-containing kinase inhibitor in blocking a signaling pathway.



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Caption: Generalized signaling pathway showing inhibition by a pyrazine-based kinase inhibitor.

Conclusion

Pyrazin-2-ylhydrazine is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. The diverse biological activities associated with the pyrazine scaffold, particularly in kinase inhibition, underscore the potential of pyrazin-2-ylhydrazine and its derivatives in the development of novel therapeutics. Further research into its specific mechanisms of action will be crucial for realizing its full therapeutic potential.

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